Hygrolidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

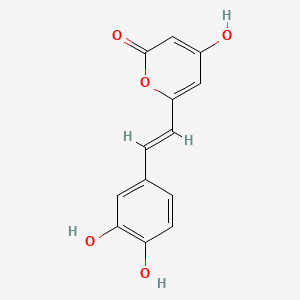

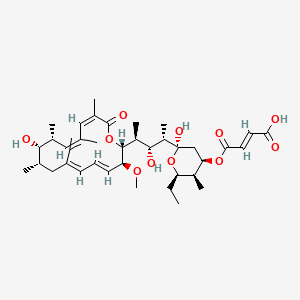

ヒグロリジンは、Streptomyces hygroscopicusという細菌によって生成される16員環の環状ラクトン系抗生物質です。バフィロマイシンと密接に関連しており、抗真菌作用と細胞毒性で知られています。 ヒグロリジンは、抗寄生虫活性、抗腫瘍活性、免疫抑制効果など、顕著な生物活性を示します .

科学的研究の応用

ヒグロリジンは、次のような幅広い科学研究用途があります。

化学: マクロ環状ラクトン合成と反応性の研究のためのモデル化合物として使用されています。

生物学: 抗真菌作用と抗寄生虫作用について調査されています。

医学: 細胞毒性のために、抗腫瘍剤としての可能性が模索されています。

作用機序

ヒグロリジンは、細胞イオン恒常性の維持に不可欠な、液胞型ATPアーゼ酵素を阻害することによって、その効果を発揮します。この阻害は、液胞膜全体のプロトン勾配を乱し、細胞死につながります。 ヒグロリジンは、細胞周期進行をG1期とS期で阻害するサイクリン依存性キナーゼ阻害剤であるp21の発現も誘導します .

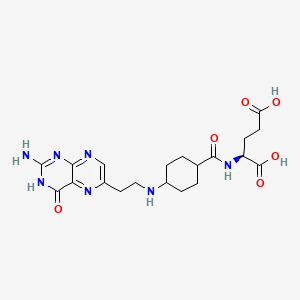

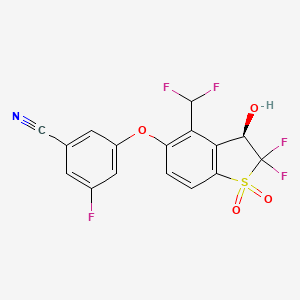

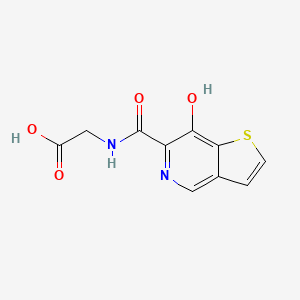

類似化合物:

バフィロマイシンA1: 液胞型ATPアーゼ酵素の強力な阻害剤で、同様の生物活性を持っています。

コンカナマイシンA: 抗真菌作用と細胞毒性を持つ、別のマクロライド系抗生物質です。

エライオフィリン: ヒグロリジンと構造的に類似した16員環のジラクトン.

ヒグロリジンの独自性: ヒグロリジンは、マクロ環状環の特定の置換パターンと、強力な抗真菌作用と細胞毒性のために、独自性があります。 p21発現を誘導し、液胞型ATPアーゼ酵素を阻害する能力は、他の類似化合物とは異なります .

Safety and Hazards

Hygrolidin should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Hygrolidin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the proliferation of several cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, and K562 leukemia cells . This compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G1 and S phases . Additionally, this compound decreases the levels of cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . These interactions highlight the compound’s ability to modulate cell cycle progression and inhibit tumor growth.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In DLD-1 human colon cancer cells, this compound increases the levels of p21 mRNA, leading to cell cycle arrest . This compound also affects the expression of cyclin-dependent kinases and cyclins, which are critical regulators of the cell cycle . By inducing cell cycle arrest, this compound inhibits the proliferation of cancer cells and promotes apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to and inhibits cyclin-dependent kinase 4, cyclin D, and cyclin B, while increasing the levels of cyclin E and p21 . This inhibition disrupts the formation of cyclin-dependent kinase complexes, preventing cell cycle progression and inducing cell cycle arrest at the G1 and S phases . Additionally, this compound induces the expression of p21, which further inhibits cyclin-dependent kinase activity and promotes apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound maintains its antiproliferative and cytotoxic effects on cancer cells over time, with no significant loss of potency . These findings suggest that this compound is a stable and effective compound for use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antiproliferative and cytotoxic effects on cancer cells . At lower doses, this compound inhibits cell proliferation and induces cell cycle arrest, while higher doses lead to increased apoptosis and cell death . High doses of this compound may also result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of cyclin-dependent kinases and other key enzymes . This compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it plays a role in regulating the cell cycle and cellular metabolism

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is known to accumulate in cancer cells, where it exerts its antiproliferative and cytotoxic effects . The compound’s limited water solubility suggests that it may rely on transporters or binding proteins to facilitate its uptake and distribution within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other biomolecules involved in cell cycle regulation . The compound’s ability to induce the expression of p21 and inhibit cyclin-dependent kinase activity suggests that it may also localize to the nucleus, where it can directly influence gene expression and cell cycle progression

準備方法

合成経路と反応条件: ヒグロリジンは通常、Streptomyces hygroscopicusの発酵液から単離されます。単離プロセスには、抽出、精製、結晶化など、いくつかのステップが含まれます。 ヒグロリジンの合成経路には、一連の縮合反応と環化反応によってマクロ環状ラクトン環を形成することが含まれます .

工業生産方法: ヒグロリジンの工業生産には、制御された条件下でのStreptomyces hygroscopicusの大規模発酵が含まれます。 次に、発酵液を抽出および精製プロセスにかけて、純粋な形態でヒグロリジンを単離します .

化学反応の分析

反応の種類: ヒグロリジンは、次のようなさまざまな化学反応を起こします。

酸化: ヒグロリジンは酸化されて、ヒドロキシル化誘導体を形成することができます。

還元: 還元反応は、還元ラクトン誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: ヒドロキシル化ヒグロリジン誘導体。

還元: 還元ラクトン誘導体。

類似化合物との比較

Bafilomycin A1: A potent inhibitor of vacuolar ATPase enzymes with similar biological activities.

Concanamycin A: Another macrolide antibiotic with antifungal and cytotoxic properties.

Elaiophylin: A 16-membered dilactone with structural similarities to hygrolidin.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the macrocyclic ring and its potent antifungal and cytotoxic activities. Its ability to induce p21 expression and inhibit vacuolar ATPase enzymes distinguishes it from other similar compounds .

特性

IUPAC Name |

(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIOXKVQFJIRMZ-VRHCWVDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。